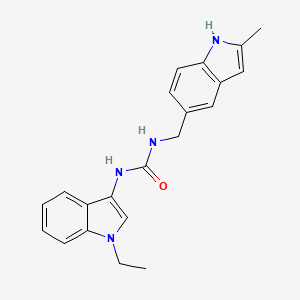

1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea

Description

BenchChem offers high-quality 1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-3-25-13-19(17-6-4-5-7-20(17)25)24-21(26)22-12-15-8-9-18-16(11-15)10-14(2)23-18/h4-11,13,23H,3,12H2,1-2H3,(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDCKWPIWSVMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC4=C(C=C3)NC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 306.36 g/mol

- CAS Number : Not specified in the available literature.

The compound exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in cancer cells .

- Multi-target Interaction : It potentially interacts with multiple molecular targets, enhancing its therapeutic efficacy against cancer .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea, particularly against breast and cervical cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T47D | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest and apoptosis |

Note : IC50 values indicate the concentration required to inhibit 50% of cell viability.

Case Studies

- Study on T47D Cells : In a controlled experiment, treatment with the compound resulted in a significant reduction in cell viability, indicating potent anticancer properties. Flow cytometry analysis revealed increased apoptotic cells post-treatment.

- Research on HeLa Cells : Another study demonstrated that the compound could effectively halt the cell cycle at the G2/M phase, leading to increased apoptosis rates as confirmed by annexin V staining assays.

Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

- A study published in Molecular Diversity explored various indole derivatives and their biological activities, noting that compounds similar to 1-(1-ethyl-1H-indol-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea exhibited promising anticancer effects through various pathways .

- Another investigation focused on structure–activity relationships (SAR) among indole-based urea derivatives, confirming that modifications at specific positions significantly impacted their bioactivity .

Q & A

Q. How does the urea linkage contribute to stability and target interaction?

- Role : The urea group forms hydrogen bonds with Asp/Glu residues in binding pockets (e.g., kinase ATP sites). Stability studies (pH 1–9, 37°C) show >90% compound integrity over 24 hours, critical for oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.